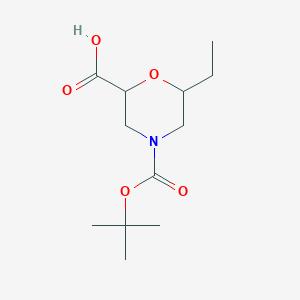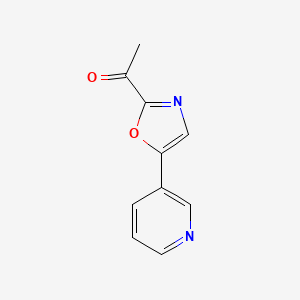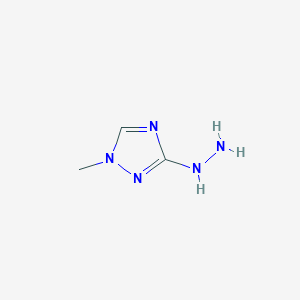
3-Hydrazinyl-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group attached to the triazole ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C3H6N4, and it has a molecular weight of 98.11 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of hydrazine with 3-methyl-1H-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methyl-1H-1,2,4-triazole} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential drug candidate for treating various diseases due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interact with receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1H-1,2,4-triazole: Lacks the hydrazinyl group, resulting in different chemical and biological properties.
3-Amino-1,2,4-triazole: Contains an amino group instead of a hydrazinyl group, leading to variations in reactivity and applications.
1,2,4-Triazole-3-thiol: Features a thiol group, which imparts distinct chemical behavior compared to the hydrazinyl derivative.
Uniqueness: 3-Hydrazinyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of the hydrazinyl group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C3H7N5 |
|---|---|
Molekulargewicht |
113.12 g/mol |
IUPAC-Name |
(1-methyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C3H7N5/c1-8-2-5-3(6-4)7-8/h2H,4H2,1H3,(H,6,7) |
InChI-Schlüssel |
DKIKFPCDZFCGIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

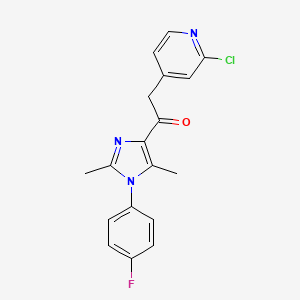
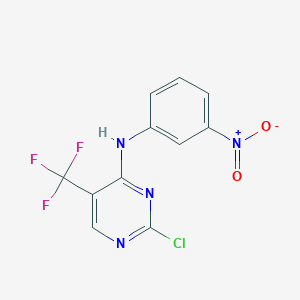


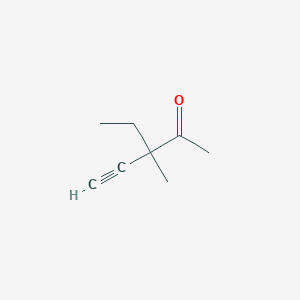
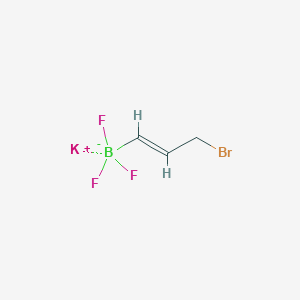
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
